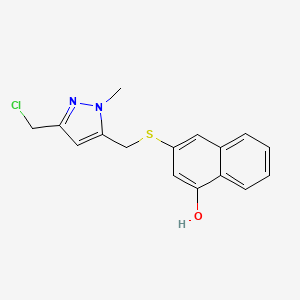
3-(5-Chloromethyl-2-methyl-2H-pyrazol-3-ylmethylsulfanyl)-naphthalen-1-ol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Chloromethyl-2-methyl-2H-pyrazol-3-ylmethylsulfanyl)-naphthalen-1-ol, 95% (hereafter referred to as CMPN) is a compound of interest to chemists, biologists and medical scientists. It is a sulfur-containing heterocyclic compound that has been studied for its potential therapeutic applications. CMPN has been found to possess a range of biological activities, including anti-inflammatory, anti-fungal, and anti-microbial properties. In addition, CMPN has been studied for its potential in drug design and development.
作用机制
The mechanism of action of CMPN is not yet fully understood. However, it is believed that CMPN may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are involved in inflammation and the regulation of immune responses. In addition, CMPN may also act as an inhibitor of the enzyme lipoxygenase, which is involved in the production of leukotrienes, which are also involved in inflammation and immune responses.
Biochemical and Physiological Effects
CMPN has been found to possess a range of biochemical and physiological effects. In vitro studies have shown that CMPN has anti-inflammatory, anti-fungal, and anti-microbial properties. In addition, CMPN has been shown to inhibit the production of prostaglandins and leukotrienes, which are involved in inflammation and immune responses. CMPN has also been shown to have anti-cancer properties, as well as potential applications in the treatment of diabetes and obesity.
实验室实验的优点和局限性
The advantages of using CMPN in lab experiments include its low cost and availability, as well as its stability in aqueous solutions. In addition, CMPN is relatively non-toxic and has a low potential for causing adverse reactions. The main limitation of using CMPN in lab experiments is its low solubility in organic solvents, which can make it difficult to use in certain experiments.
未来方向
The potential of CMPN is still being explored. Future research should focus on further elucidating the mechanism of action of CMPN, as well as its potential therapeutic applications. In addition, further research should explore the potential of CMPN in drug design and development. Furthermore, CMPN should be studied for its potential applications in the treatment of various diseases, such as cancer, diabetes, and obesity. Finally, further research should be conducted to explore the potential of CMPN in the synthesis of novel heterocyclic compounds.
合成方法
CMPN is synthesized from the reaction of 5-chloromethyl-2-methyl-2H-pyrazol-3-ylmethylsulfanyl-naphthalen-1-ol and sulfuric acid. The reaction is conducted in a two-phase system of dichloromethane and water at a temperature of 50°C. The reaction is catalyzed by pyridine and the product is isolated by extraction with ethyl acetate. The yield of the reaction is approximately 95%.
科学研究应用
CMPN has been studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-fungal, and anti-microbial properties. In addition, CMPN has been studied for its potential in drug design and development. CMPN has been used in the synthesis of novel heterocyclic compounds, such as arylthioalkyl pyrazoles and thiophenes. These compounds have been studied for their potential therapeutic applications.
属性
IUPAC Name |
3-[[5-(chloromethyl)-2-methylpyrazol-3-yl]methylsulfanyl]naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c1-19-13(7-12(9-17)18-19)10-21-14-6-11-4-2-3-5-15(11)16(20)8-14/h2-8,20H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDQHHLUXXFCCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CCl)CSC2=CC3=CC=CC=C3C(=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

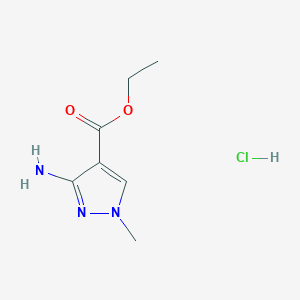

![2-tert-Butyl 4-methyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate](/img/structure/B6300761.png)
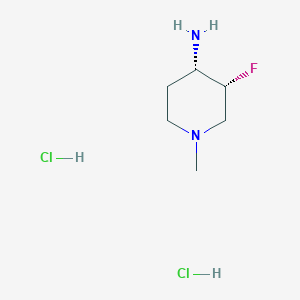
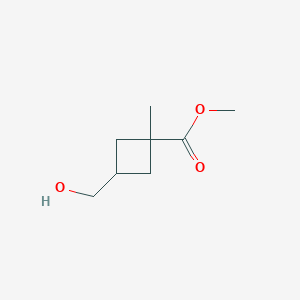

![tert-Butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate](/img/structure/B6300798.png)
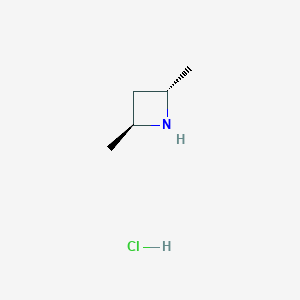
![7-Chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B6300814.png)

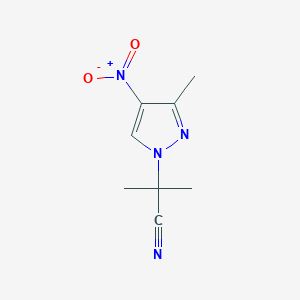

![7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B6300837.png)
![Bis[4-methyl-3-(trifluoromethyl)]diphenylmethane](/img/structure/B6300839.png)